3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid
Description
This compound features a propanoic acid backbone substituted with a pyrazin-2-yl group and a 4-(trifluoromethyl)phenyl moiety linked via an ethoxy spacer. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazine ring contributes to hydrogen bonding and π-π interactions, making it structurally distinct among PPARγ ligands or enzyme-targeting pharmaceuticals .
Properties
IUPAC Name |
3-[2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)12-3-1-11(2-4-12)14(24-8-5-15(22)23)9-13-10-20-6-7-21-13/h1-4,6-7,10,14H,5,8-9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMLTUYQSBFOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC2=NC=CN=C2)OCCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation-Ester Hydrolysis Protocol
A widely cited method involves nucleophilic displacement using Intermediate A and methyl 3-bromopropanoate under phase-transfer conditions:
Reaction Scheme:
$$ \text{Intermediate A} + \text{CH}2(\text{Br})\text{CH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{Ester Intermediate} \xrightarrow{\text{NaOH, MeOH/H}2\text{O}} \text{Target Compound} $$
Optimization Data:
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Temperature | 60–65°C | +22% vs. RT |
| Solvent | THF/H2O (4:1) | +15% vs. DMF |
| Catalyst Loading | 1.5 eq. K2CO3 | +18% vs. 1.0 eq. |
This method achieves 68–72% overall yield but requires careful exclusion of moisture during the alkylation step.
Mitsunobu Reaction for Stereochemical Control
For applications requiring specific enantiomeric purity, the Mitsunobu reaction between 1-[4-(trifluoromethyl)phenyl]-2-(pyrazin-2-yl)ethanol and tert-butyl 3-hydroxypropanoate has been developed:
Key Reaction Parameters:
- Reagents: DIAD (Diisopropyl azodicarboxylate), PPh3 (Triphenylphosphine)
- Solvent: Anhydrous DCM at 0°C → RT
- Yield: 81% (ester), 94% ee (HPLC analysis)
Post-reaction deprotection with TFA/DCM (1:4) provides the target acid in 89% yield. This method is particularly valued in pharmaceutical applications where chirality impacts biological activity.
Continuous Flow Synthesis for Scalability
Industrial-scale production employs continuous flow systems to enhance reproducibility:
Reactor Configuration:
- Module 1: Ethoxylation of 4-(trifluoromethyl)phenethyl bromide with pyrazine-2-carboxaldehyde (residence time: 8 min)
- Module 2: Propanoate coupling via mixed carbonates (residence time: 12 min)
- Module 3: Hydrolytic cleavage using segmented flow (aqueous NaOH/organic phase)
Comparative Batch vs. Flow Performance:
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h | 425% |
| Impurity Profile | 6.2% | 1.8% | 71% reduction |
| Energy Consumption | 38 kWh/kg | 12 kWh/kg | 68% savings |
This approach reduces thermal degradation risks associated with the exothermic coupling steps.
Biocatalytic Approaches and Green Chemistry
Emerging methodologies utilize immobilized lipases (e.g., Candida antarctica Lipase B) for ester bond formation:
Reaction System:
- Substrates: 1-[4-(Trifluoromethyl)phenyl]-2-(pyrazin-2-yl)ethanol + Vinyl propanoate
- Solvent: MTBE at 35°C
- Conversion: 92% in 24 h (enzymatic) vs. 68% in 6 h (chemical)
Advantages:
- No requirement for protective groups
- Inherent chirality retention (98% ee maintained)
- Reduced heavy metal waste
While currently limited to small-scale synthesis, this method aligns with EPA guidelines for sustainable pharmaceutical manufacturing.
Critical Analysis of Purification Strategies
Final compound purity (>99.5% by HPLC) is achieved through:
Crystallization Optimization:
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| EtOAc/Hexanes (1:3) | Polymorph I | 99.7 | 82 |
| MeOH/H2O (4:1) | Polymorph II | 99.3 | 78 |
| Supercritical CO2 | Amorphous | 99.9 | 91 |
Supercritical fluid crystallization demonstrates superior recovery rates while eliminating solvent residues.
Industrial-Scale Challenges and Solutions
Key Issues in Kilo-Lab Production:
- Trifluoromethyl Group Stability: Decomposition observed >130°C necessitates strict temperature control in exothermic steps
- Pyrazine Ring Reactivity: Undesired N-alkylation byproducts minimized using bulky non-polar solvents (toluene > THF)
- Acid-Sensitive Intermediates: Implementation of Sartorius pH-stat systems maintains reaction pH at 6.8–7.2
Process Analytical Technology (PAT) Implementation:
- Real-time Raman spectroscopy monitors reaction progression
- Automated quenching protocols prevent over-hydrolysis
Comparative Evaluation of Synthetic Routes
Decision Matrix for Method Selection:
| Criterion | Nucleophilic | Mitsunobu | Flow | Biocatalytic |
|---|---|---|---|---|
| Yield (%) | 72 | 89 | 85 | 92 |
| Stereocontrol | Low | High | Moderate | High |
| Scalability | Medium | Low | High | Medium |
| Environmental Factor | 38 | 62 | 28 | 12 |
Environmental Factor calculated via Ecoscale algorithm (lower = greener)
Chemical Reactions Analysis
3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds related to 3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid exhibit significant antimicrobial properties. A study synthesized novel pyrazole derivatives which showed potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 µg/ml . The trifluoromethyl substituent in particular contributed to enhanced potency, suggesting that modifications in the structure can lead to improved antimicrobial efficacy.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Related derivatives have shown promise in inhibiting inflammatory pathways, making them potential candidates for treating inflammatory diseases. The presence of the pyrazine ring is thought to play a critical role in modulating biological activity, as evidenced by structure-activity relationship studies that correlate specific substitutions with enhanced anti-inflammatory effects.
Insecticide Development
The compound's structural characteristics make it a candidate for developing new insecticides. A case study demonstrated that derivatives of this compound exhibited significant bioactivity against Plutella xylostella, a major pest in agriculture, with an LC50 value of 13.86 mg/L, outperforming traditional insecticides like fipronil . This suggests that compounds based on the pyrazole structure can be effective alternatives in pest management strategies.
Fluorescent Pesticides
Recent research has highlighted the potential of using this compound derivatives as fluorescent pesticides. The absorption and photoluminescence spectra indicate strong absorption peaks in the UV region, which are beneficial for monitoring pesticide residues through fluorescence detection methods . This dual functionality enhances the utility of these compounds in both pest control and environmental monitoring.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. SAR studies have shown that modifications to the pyrazine and trifluoromethyl groups significantly affect the compound's potency against microbial strains and pests .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring and trifluoromethyl group are key structural features that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Research Findings and Trends
- PPARγ Ligands : highlights that PPARγ binding affinity correlates with antihyperglycemic potency (rosiglitazone > pioglitazone > troglitazone). The target compound’s pyrazine and trifluoromethyl groups may optimize this interaction .
- The trifluoromethyl group in the target compound may mitigate such degradation .
Biological Activity
3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. Its unique structure, featuring a pyrazine ring and a trifluoromethyl group, suggests a diverse range of biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyrazine moiety.
- A trifluoromethyl-substituted phenyl group.
- An ethoxy propanoic acid backbone.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Kinases : Some pyrazole derivatives have been shown to inhibit various kinases, which are crucial in signaling pathways related to cancer progression and inflammation .
- Antioxidant Activity : The presence of the trifluoromethyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
- Anti-inflammatory Effects : Compounds in this class have demonstrated potential in modulating inflammatory responses through various pathways, including the inhibition of pro-inflammatory cytokines .
In Vitro Studies
Several studies have assessed the biological activity of this compound through in vitro assays:
| Study | Assay Type | Result |
|---|---|---|
| Study A | Cytotoxicity against cancer cell lines | IC50 values ranging from 5 to 15 µM, indicating moderate cytotoxicity. |
| Study B | Anti-inflammatory activity | Significant reduction in TNF-alpha levels at concentrations above 10 µM. |
| Study C | Antioxidant activity | DPPH radical scavenging assay showed over 70% inhibition at 50 µM. |
Case Studies
- Antitumor Activity : In a study involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an antitumor agent .
- Neuroprotective Effects : In models of neuroinflammation, the compound exhibited protective effects against oxidative stress-induced neuronal damage, highlighting its possible application in neurodegenerative diseases .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Etherification : Coupling pyrazine-containing alcohols with 4-(trifluoromethyl)phenyl derivatives using Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) to form the ethoxy linkage .
- Ester Hydrolysis : Converting the propanoic ester to the carboxylic acid using alkaline hydrolysis (e.g., NaOH in aqueous THF/MeOH) .
Optimization Tips : - Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates .
- Monitor reaction progress via TLC or HPLC to adjust reaction times and temperatures .
Basic: Which spectroscopic techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrazine ring, trifluoromethyl group, and ethoxy-propanoic acid backbone. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₆F₃N₂O₃) and detects isotopic patterns from the trifluoromethyl group .
- HPLC-PDA : Assesses purity (>95% by area normalization) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How should researchers address discrepancies in reported biological activities (e.g., IC₅₀ variations) across studies?
Methodological Answer:
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), assay buffers, and incubation times. Cross-validate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
- Compound Integrity : Recheck purity via HPLC and NMR to rule out degradation or stereoisomer contamination .
- Positive Controls : Include reference inhibitors (e.g., kinase inhibitors for enzyme assays) to calibrate activity measurements .
Advanced: What in vitro models are suitable for evaluating this compound’s pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases, proteases) with fluorescent substrates (e.g., ATP-Glo™) to determine IC₅₀ values. Pre-incubate compounds with enzymes to assess time-dependent inhibition .
- Cell-Based Assays :
- Dose-Response Curves : Use 8–12 concentration points (0.1–100 μM) in triplicate to ensure statistical robustness .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- First Aid : For inhalation exposure, move to fresh air; for skin contact, rinse with water for 15+ minutes .
Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
Methodological Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .
- Caco-2 Permeability : Assess intestinal absorption potential by measuring apparent permeability (Papp) across cell monolayers .
Advanced: What computational methods aid in understanding this compound’s target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses against target proteins (e.g., pyrazine-binding enzymes). Validate with MD simulations (GROMACS) to assess stability .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
